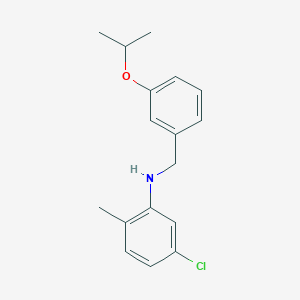

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline

Overview

Description

A description of a chemical compound typically includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

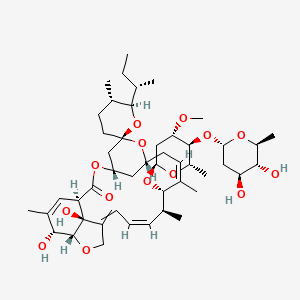

Carcinogenic Properties and Binding Mechanisms

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline and related compounds have been studied for their carcinogenic properties. Hill, Shih, and Struck (1979) investigated the binding and metabolism of a similar compound, 4-chloro-2-methylaniline, in rat liver. They found that radioactivity from this compound was extensively bound to protein, DNA, and RNA, suggesting potential carcinogenic mechanisms (Hill, Shih, & Struck, 1979).

Metabolism in Rat Liver

Boeren et al. (1992) explored the metabolism of related compounds, including 2-chloro-4-methylaniline, in rat liver. They identified various metabolites such as benzyl alcohols, benzaldehydes, and N-hydroxylation products, providing insights into the metabolic pathways of these compounds (Boeren et al., 1992).

Antioxidant Activities

Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds, including derivatives of 5-chloro-2-methylaniline, and evaluated their antioxidant activities. These compounds showed good antioxidant activities and lipid peroxidation inhibition, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Structural Analysis

Elmali, Elerman, and Svoboda (2001) conducted a structural analysis of a similar compound, N-(5-chloro-2-oxidobenzylidene)-2-hydroxy-5-methylanilinium, revealing its tridentate Schiff base structure and strong intramolecular hydrogen bonding. This provides a foundation for understanding the chemical structure and potential reactivity of related compounds (Elmali, Elerman, & Svoboda, 2001).

Polymerization Applications

Morgan, Martínez-Castro, and Storey (2010) investigated the use of alkoxybenzenes, including isopropoxybenzene, in the end-quenching of TiCl4-catalyzed isobutylene polymerizations. Their research highlights the potential of such compounds in polymer chemistry, particularly in achieving specific chain-end functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Safety And Hazards

This involves studying any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or studies into its properties.

properties

IUPAC Name |

5-chloro-2-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-12(2)20-16-6-4-5-14(9-16)11-19-17-10-15(18)8-7-13(17)3/h4-10,12,19H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFURYTCCPVIEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

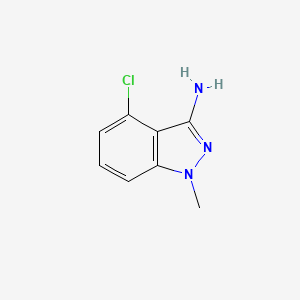

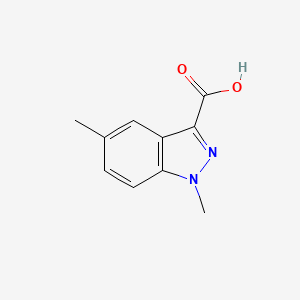

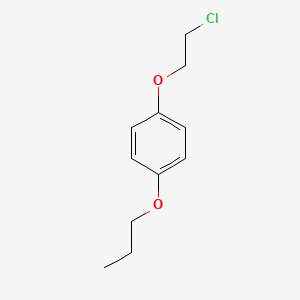

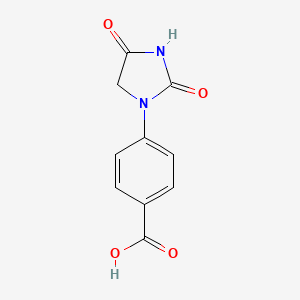

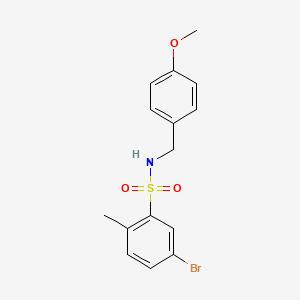

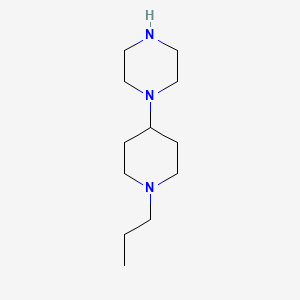

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)

![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)

![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)